molecular formula C15H13NO5S B2746629 2-Formylphenyl 4-(acetylamino)benzenesulfonate CAS No. 634593-04-7

2-Formylphenyl 4-(acetylamino)benzenesulfonate

Cat. No.: B2746629
CAS No.: 634593-04-7
M. Wt: 319.33
InChI Key: RRZAMYRYOCNMLW-UHFFFAOYSA-N
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Description

2-Formylphenyl 4-(acetylamino)benzenesulfonate is an organic compound with the molecular formula C15H13NO5S and a molecular weight of 319.33 g/mol . This compound is characterized by the presence of a formyl group, an acetylamino group, and a benzenesulfonate group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formylphenyl 4-(acetylamino)benzenesulfonate typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Formylphenyl 4-(acetylamino)benzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

Scientific Research Applications

2-Formylphenyl 4-(acetylamino)benzenesulfonate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Formylphenyl 4-(acetylamino)benzenesulfonate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The acetylamino group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Formylphenyl 4-(aminomethyl)benzenesulfonate
  • 2-Formylphenyl 4-(methylamino)benzenesulfonate
  • 2-Formylphenyl 4-(ethylamino)benzenesulfonate

Uniqueness

2-Formylphenyl 4-(acetylamino)benzenesulfonate is unique due to the presence of both formyl and acetylamino groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

IUPAC Name

(2-formylphenyl) 4-acetamidobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5S/c1-11(18)16-13-6-8-14(9-7-13)22(19,20)21-15-5-3-2-4-12(15)10-17/h2-10H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZAMYRYOCNMLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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